1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
Overview
Description
“1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines are synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by 1H NMR, 13C NMR, and HRMS spectra analyses .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
DNA Binding and Cytotoxicity Studies : The DNA binding and cytotoxicity of Cu(II) complexes of tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine (a similar compound to the one you're interested in), have been studied. These complexes demonstrate good DNA binding propensity and show low toxicity for different cancer cell lines (Kumar et al., 2012).
Therapeutic Applications : Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold in medicinal chemistry due to its broad range of applications such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities. Structural modifications of this scaffold have been explored to develop novel therapeutic agents (Deep et al., 2016).
Regiospecific Synthesis : Research has been conducted on the regiospecific synthesis of imidazo[1,2-a]pyridines and related compounds, highlighting the versatility of this scaffold in organic synthesis (Katritzky et al., 2003).
Metal-Free Synthesis Methods : A metal-free, three-component reaction for the construction of imidazo[1,2-a]pyridines has been developed. This represents a novel approach for the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
Oxidative Cross Coupling : A study on the oxidative cross coupling of imidazo[1,2-a]pyridine compounds and methylketones has been conducted, providing a new route for the synthesis of certain derivatives (Chennapuram et al., 2015).
Pharmacological Properties : There has been significant research on the pharmacological properties of imidazo[1,2-a]pyridine, focusing on its potential as an enzyme inhibitor, receptor ligand, and anti-infectious agent (Enguehard-Gueiffier & Gueiffier, 2007).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development and study of “1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine” and its derivatives could be a promising direction for future research.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h2-7H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKBGKIVPXGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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